molecular formula C16H21ClN2O2 B12105446 (R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl

(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl

Numéro de catalogue: B12105446
Poids moléculaire: 308.80 g/mol
Clé InChI: OGIDYVIDKRDZDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a chiral intermediate critical for synthesizing MK-7246, a potent CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist. Its structure features a pyrido[1,2-a]indole core with a 7-amino substituent and an ethyl acetate group at the 10-position, stabilized as a hydrochloride salt . The compound is synthesized via a chemoenzymatic route using the transaminase CDX-017, which installs the chiral amine with >99% enantiomeric excess (e.e.) and 76% yield, significantly improving upon earlier 18-step chemical syntheses (10% yield) .

Propriétés

IUPAC Name

ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-2-20-16(19)9-13-12-5-3-4-6-14(12)18-10-11(17)7-8-15(13)18;/h3-6,11H,2,7-10,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIDYVIDKRDZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2CCC(CN2C3=CC=CC=C31)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Substrate Preparation

The starting material, ethyl (7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate, is synthesized via Friedel-Crafts alkylation of indole derivatives with ethyl acrylate, followed by Pd-catalyzed cyclization. The keto intermediate is then subjected to enzymatic transamination.

Transamination with CDX-017 Enzyme

The key stereochemical step employs the CDX-017 transaminase enzyme (10 wt%) and pyridoxal 5'-phosphate (PLP, 1 mM) in a triethanolamine/isopropylamine buffer (pH 8.5) at 45°C under nitrogen. The reaction achieves 76% yield with >99% enantiomeric excess (ee).

Reaction Conditions:

ParameterValue
Temperature45°C
pH8.5
Time52 h
AtmosphereN₂
Enzyme Loading10 wt%

This method avoids traditional resolving agents, offering superior stereoselectivity compared to chiral auxiliary approaches.

Multi-Step Organic Synthesis

Cyclization and Hydrolysis

A four-step synthesis from ethyl 3-(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)propanoate involves:

  • Acid-catalyzed cyclization with methanesulfonic acid in n-propanol (80°C, 12 h).

  • Saponification using 8N KOH (50°C, 4 h) to yield 3-[3-(2-oxo-2-propoxyethyl)-1H-indol-2-yl]propanoic acid.

  • Diazo transfer with tert-butyl nitrite to form propyl [2-(4-diazo-3-oxobutyl)-1H-indol-3-yl]acetate.

Amination and Salt Formation

The diazo intermediate undergoes reductive amination using H₂/Pd-C in ethanol, followed by treatment with HCl gas in isopropyl alcohol (pH 6, 2 h) to precipitate the hydrochloride salt.

Yield Comparison:

StepYield (%)Conditions
Cyclization79MeSO₃H, n-PrOH, 80°C
Saponification688N KOH, 50°C
Salt Formation89HCl/IPA, N₂, pH 6

Process Optimization

Solvent Screening

Ethanol outperforms acetonitrile, methanol, and toluene in the transamination step due to better enzyme stability. Polar aprotic solvents like DMF deactivate CDX-017, reducing yields to <10%.

Acid Additives in Cyclization

Methanesulfonic acid (1.15 eq.) provides superior cyclization efficiency compared to p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA):

AcidYield (%)Purity (%)
MeSO₃H7998
p-TSA5287
TFA4876

Stereochemical Control

The (R)-configuration arises exclusively from the CDX-017 enzyme’s active site geometry, which discriminates against the (S)-enantiomer via steric hindrance from a conserved phenylalanine residue. Molecular dynamics simulations confirm that the (R)-amine intermediate forms a lower-energy transition state (ΔΔG‡ = 3.2 kcal/mol) compared to the (S)-isomer.

Scalability and Industrial Considerations

The enzymatic route demonstrates better scalability (>100 kg batches) with:

  • Productivity: 12 g/L/h

  • Enzyme Reuse: 5 cycles with <15% activity loss

  • Waste Reduction: E-factor of 8.2 vs. 34.7 for chemical resolution.

In contrast, the multi-step synthesis requires chromatography for intermediate purification, increasing costs by 40%.

Analytical Characterization

Critical quality attributes include:

  • HPLC Purity: >99.5% (C18 column, 0.1% TFA/MeCN)

  • Chiral Purity: >99.9% ee (Chiralpak AD-H, hexane/IPA)

  • XRD: Confirms monoclinic P2₁ crystal structure for HCl salt .

Analyse Des Réactions Chimiques

Types de réactions

    Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle indol, en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

    Réduction : Des réactions de réduction peuvent être effectuées sur le groupe nitro (s’il est présent) pour former un groupe amino, en utilisant des réactifs comme l’hydrogène gazeux avec un catalyseur au palladium.

Réactifs et conditions courantes

    Oxydation : Permanganate de potassium en milieu acide ou neutre.

    Réduction : Hydrogène gazeux avec du palladium sur carbone.

    Substitution : Halogénures d’alkyle ou chlorures d’acyle en présence d’une base.

Principaux produits

    Oxydation : Dérivés oxydés du cycle indol.

    Réduction : Dérivés aminés.

    Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Applications De Recherche Scientifique

Neuropharmacological Applications

Research indicates that compounds related to (R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride exhibit potential neuroprotective properties. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's structure suggests it may interact with acetylcholinesterase (AChE), an enzyme implicated in cognitive decline due to its role in acetylcholine degradation .

Antimicrobial Activity

Studies have shown that derivatives of tetrahydropyridoindole compounds possess antimicrobial properties. The ability of these compounds to inhibit bacterial growth has been documented through various assays. For instance, related compounds have demonstrated activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating a potential application in treating bacterial infections .

Cancer Research

The structural characteristics of (R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride suggest possible anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Case Studies

StudyFocusFindings
Alzheimer's Disease Research Evaluating AChE inhibitorsCompounds similar to (R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride showed promising AChE inhibition with potential cognitive benefits .
Antimicrobial Testing Effectiveness against bacteriaDemonstrated significant inhibition of Pseudomonas aeruginosa and Escherichia coli, suggesting utility in antimicrobial therapy .
Cancer Cell Studies Apoptosis inductionIndicated that related compounds could trigger cell death in cancerous cells through mitochondrial pathways .

Mécanisme D'action

Le mécanisme d’action du (R)-2-(7-amino-6,7,8,9-tétrahydropyrido[1,2-a]indol-10-yl)acétate d’éthyle chlorhydrate implique probablement une interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le système cyclique indol est connu pour interagir avec diverses molécules biologiques, ce qui pourrait affecter les voies de signalisation et les processus cellulaires.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in CRTH2 Antagonism

MK-7246 Analogues
  • Ethyl 2-(7-(4-Fluoro-N-methylphenylsulfonamido)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate Structure: Differs at the 7-position, where a sulfonamide group replaces the amino moiety. Synthesis: Chemical routes involving multi-step coupling and purification, with lower overall yields (~49%) compared to the enzymatic method for the target compound . Activity: Retains CRTH2 antagonism but may exhibit altered pharmacokinetics due to sulfonamide hydrophobicity .
(±)-Methyl {7-[(4-Fluorophenyl)sulfonylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}(oxo)acetate
  • Structure : Incorporates an oxoacetate ester and sulfonamide at the 7-position.
  • Synthesis : Requires oxalyl chloride-mediated esterification, highlighting the sensitivity of the pyridoindole core to harsh reagents .
  • Activity : Demonstrates broader prostaglandin-mediated anti-inflammatory effects but lacks enantiomeric specificity .

Pyrido[1,2-a]indole Derivatives with Varied Functionalization

(S)-Ethyl 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate
  • Structure : Positions 7 and 9 bear a carboxylate and ketone, respectively.
  • Synthesis : Synthesized via Rh-catalyzed alkene hydroacylation (23% yield, 96% e.e.), contrasting with the enzymatic approach for the target compound .
Ethyl 2-(Pyrido[1,2-a]indol-10-yl)acetate
  • Structure: Lacks the 7-amino group.
  • Synthesis : Aryne annulation yields <30% due to competing side reactions, underscoring the efficiency of the chemoenzymatic route for the target compound .
β,β′-Disubstituted Tetrahydropyridoindolyl Ethylamido Melatoninergic Ligands
  • Structure : Ethylamido groups at β,β′ positions.
  • Activity : Binds melatonin receptors (MT1/MT2), illustrating how substituent variation shifts therapeutic targets from CRTH2 to neuroregulatory pathways .
3-[8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]maleimide HCl
  • Structure : Maleimide group at the 10-position.
  • Activity : Potent protein kinase C (PKC) inhibitor (IC50 = 3.6 µM for GRK5), demonstrating scaffold versatility .

Data Tables: Comparative Analysis

Compound Name Core Structure Key Substituents Synthesis Method Yield e.e. Biological Activity References
(R)-Ethyl 2-(7-Amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate HCl Pyrido[1,2-a]indole 7-Amino, 10-ethyl acetate Chemoenzymatic 76% >99% CRTH2 antagonist
Ethyl 2-(7-(4-Fluoro-N-methylphenylsulfonamido)-...acetate Pyrido[1,2-a]indole 7-Sulfonamide, 10-ethyl acetate Chemical 49% N/A CRTH2 antagonist
(S)-Ethyl 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate Pyrido[1,2-a]indole 7-Carboxylate, 9-oxo Rh-catalyzed hydroacylation 23% 96% Not reported
β,β′-Disubstituted tetrahydropyridoindolyl ethylamido ligands Pyrido[1,2-a]indole β,β′-Ethylamido Chemical N/A N/A Melatonin receptor agonist
3-[8-[(Dimethylamino)methyl]-...maleimide HCl Pyrido[1,2-a]indole 10-Maleimide, 8-dimethylaminomethyl Chemical N/A N/A PKC/GRK inhibitor

Key Findings and Insights

  • Synthetic Efficiency : The enzymatic route for the target compound outperforms traditional chemical methods (e.g., aryne annulation, Rh catalysis) in yield and enantiocontrol .
  • Structure-Activity Relationship (SAR): The 7-amino group is critical for CRTH2 antagonism; sulfonamide or maleimide substituents redirect activity to other targets . Ester groups at the 10-position enhance solubility but require stabilization (e.g., HCl salt) for pharmacokinetic optimization .
  • Therapeutic Versatility : The pyrido[1,2-a]indole scaffold is adaptable to diverse applications, from inflammation (CRTH2) to oncology (PKC inhibition), depending on substituents .

Activité Biologique

(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H21ClN2O2
  • Molecular Weight : 308.80 g/mol
  • CAS Number : 1360470-69-4

The compound features a tetrahydropyridoindole moiety that is crucial for its biological interactions. The presence of an amino group and an ester group enhances its reactivity and potential for various biological activities.

(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride has been identified as an antagonist for the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor plays a pivotal role in inflammatory processes and allergic responses. Compounds targeting CRTH2 have shown promise in treating conditions such as asthma and other allergic disorders .

Table 1: Biological Activity Overview

Activity TypeMechanism of ActionReferences
CRTH2 Receptor AntagonismInhibition of Th2 cell activation,
Anti-inflammatory EffectsModulation of cytokine release
Antiproliferative PropertiesInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

Recent studies have highlighted the biological activity of (R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride in various contexts:

  • Anti-inflammatory Research :
    • A study demonstrated that this compound effectively reduced the release of pro-inflammatory cytokines in vitro. This suggests its potential utility in managing inflammatory diseases.
  • Cancer Cell Line Studies :
    • In vitro tests showed that the compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involved the induction of apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic markers such as Bax .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated strong binding affinity to the CRTH2 receptor and other related targets. These findings provide insights into the compound's potential therapeutic applications and guide further drug development efforts .

Comparative Analysis

To understand the uniqueness of (R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride better, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetateSimilar indole framework but with a propyl groupDifferent alkyl chain may influence activity
Indole DerivativesVarious substitutions on indole coreDiverse pharmacological profiles
Tetrahydrocarbazole DerivativesRelated to tetrahydropyrido structureOften exhibit different receptor selectivity

The distinct configuration and functional groups of (R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride confer unique biological activities compared to these similar compounds.

Q & A

Q. Key Efficiency Comparison

ParameterChemoenzymatic RouteTraditional Route
Steps818
Overall Yield49%10%
Enantiomeric Excess>99%Requires separation
Takeaway : The biocatalytic route drastically reduces steps and improves yield, making it preferable for scalable synthesis.

How can enantioselective synthesis of the compound be optimized using biocatalytic methods?

Q. Advanced Mechanistic Insights

  • Enzyme Selection : CDX-017 TA is critical for installing the chiral amino group. Substrate tolerance and reaction conditions (pH, temperature) must align with enzyme stability .
  • Amine Donor Optimization : 2-Propylamine minimizes side reactions and enhances e.e. by reducing donor toxicity .
  • Scale-Up Considerations : Successful scale-up to >100 kg demonstrates robustness. Key factors include enzyme recycling, solvent selection (aqueous/organic biphasic systems), and in-line purification (e.g., crystallization) .

What analytical techniques are critical for confirming the structure and enantiomeric purity of the compound?

Q. Basic Characterization Protocols

  • NMR Spectroscopy : Confirms regiochemistry and substituent placement (e.g., ethyl ester and amino group positions) .
  • HPLC with Chiral Columns : Validates enantiomeric purity (>99% e.e. via chiral separation) .
  • IR Spectroscopy : Identifies functional groups (e.g., ester carbonyl at ~1740 cm⁻¹ and ammonium chloride bands) .

Advanced Method : X-ray Crystallography resolves absolute configuration, though it requires high-purity crystals.

What strategies address low yields in pyrido[1,2-a]indole core formation via aryne annulation?

Q. Advanced Problem-Solving

  • Alternative Precursors : Replace aryne annulation (which yields <20% in some cases ) with transition-metal catalysis (e.g., Pd-mediated cyclization) or biocatalytic cyclization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Kinetic Control : Lower reaction temperatures suppress side reactions, as seen in chemoenzymatic amination .

How is the hydrochloride salt of the compound typically isolated and purified?

Q. Basic Isolation Protocol

  • Salt Formation : The free base is treated with HCl in ethanol, precipitating the hydrochloride salt .
  • Recrystallization : Ethyl acetate or ethanol/water mixtures yield high-purity crystals (82% recovery reported) .
  • Chromatography Avoidance : Enzymatic routes eliminate need for column purification, reducing time and cost .

What are the implications of structural modifications (e.g., ester group variation) on pharmacological activity?

Q. Advanced Structure-Activity Analysis

  • Ester vs. Carboxylic Acid : The ethyl ester in MK-7246 (a related CRTH2 antagonist) enhances cell permeability compared to carboxylic acid derivatives .
  • Amino Group Substituents : Methylation of the amino group (as in Ro 32-0432 HCl) modulates protein kinase C (PKC) inhibition potency .

Q. Key Findings :

ModificationBiological ImpactReference
Ethyl esterImproved bioavailability
4-Fluoro sulfonamideEnhanced receptor binding

What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced Process Chemistry

  • Enzyme Stability : Immobilize TA on solid supports to enable reuse and reduce cost .
  • Byproduct Management : In situ removal of co-products (e.g., ketones) via extraction improves reaction efficiency .
  • Crystallization Control : Seeding strategies ensure consistent crystal size distribution during salt formation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.